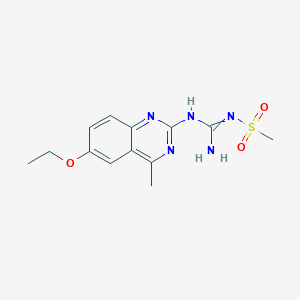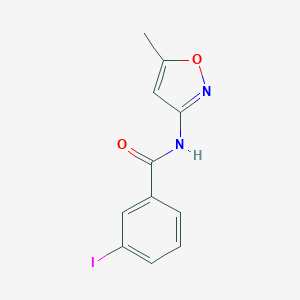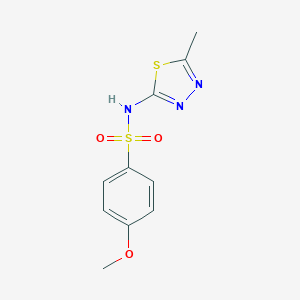![molecular formula C18H17N3O4 B431240 N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazid CAS No. 360784-29-8](/img/structure/B431240.png)
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a benzohydrazide moiety, making it an interesting subject for chemical and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Zukünftige Richtungen
The 1,3,4-oxadiazole scaffold, which is present in “N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide”, possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of succinic anhydride with aniline derivatives under acidic conditions.
Substitution with Methoxyphenyl Group: The pyrrolidinone intermediate is then reacted with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl group at the desired position.
Formation of Benzohydrazide Moiety: The final step involves the reaction of the substituted pyrrolidinone with benzohydrazide under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Wirkmechanismus
The mechanism of action of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Uniqueness
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Eigenschaften
IUPAC Name |
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-14-9-7-13(8-10-14)21-16(22)11-15(18(21)24)19-20-17(23)12-5-3-2-4-6-12/h2-10,15,19H,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVYYDIRLNVVSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-METHYL-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE](/img/structure/B431157.png)
![1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B431158.png)
![1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE](/img/structure/B431162.png)
![3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B431164.png)

![1-Ethylchromeno[3,4-d]triazol-4-one](/img/structure/B431166.png)
![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B431168.png)
![2-[(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431170.png)
![6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE](/img/structure/B431173.png)
![6-Amino-3-tert-butyl-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431174.png)
![ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate](/img/structure/B431175.png)



